molecular formula C18H41N2O10P B583737 Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate CAS No. 478518-99-9

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate

Cat. No.: B583737
CAS No.: 478518-99-9
M. Wt: 477.496
InChI Key: PHGHUASQVVQLSG-MHXAVDDSSA-N
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Description

The compound Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate is a phosphorylated cyclohexanamine derivative conjugated to a modified glucopyranose moiety. Key structural features include:

  • Cyclohexanamine backbone: A six-membered cyclohexane ring with an amine group, known for its weak basicity and role as a metabolic intermediate .
  • Hydrate form: Crystalline water molecules improve stability under ambient conditions.

This compound likely serves as a prodrug or bioactive agent, leveraging the sugar-phosphate group for targeted delivery or enhanced solubility.

Properties

IUPAC Name

cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.C6H13O9P.H2O/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;;2-,3-,4+,5-,6-;/m..1./s1/i;;6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHUASQVVQLSG-MHXAVDDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)OP(=O)(O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate is a complex organic compound that combines features of cyclohexanamine and a phosphorylated sugar derivative. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclohexanamine moiety linked to a sugar-like structure with multiple hydroxyl groups. The presence of the dihydrogen phosphate group suggests potential roles in biochemical pathways, possibly acting as a phosphate donor or participating in energy transfer processes.

Property Value
Molecular FormulaC₁₈H₃₉N₂O₉P
Molecular Weight458.484 g/mol
LogP0.851
SolubilitySoluble in water

Biological Activity

The biological activity of cyclohexanamine derivatives is notable due to their interactions within metabolic pathways. This compound may act as a substrate for enzymes that recognize phosphorylated intermediates, influencing cellular processes such as signaling and energy metabolism.

  • Enzymatic Interactions : Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate interacts with enzymes such as kinases and phosphatases that recognize phosphorylated substrates. These interactions are crucial for understanding the compound's role in phosphorylation and dephosphorylation reactions.
  • Metabolic Pathways : The isotopic labeling (13C) allows researchers to trace its metabolic fate in biological systems. This feature is particularly valuable for studying enzyme mechanisms and metabolic pathways.

Study 1: Enzyme Interaction Dynamics

A study investigated the interaction dynamics between cyclohexanamine derivatives and specific kinases involved in metabolic regulation. The results indicated that the compound enhances kinase activity by stabilizing the phosphorylated state of substrates.

Study 2: Metabolic Tracing

Research utilizing isotopically labeled cyclohexanamine demonstrated its incorporation into various metabolic pathways. This study highlighted its role in energy metabolism and potential implications in therapeutic contexts .

Applications

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate has potential applications across various fields:

  • Biochemistry : Used as a probe for studying enzyme activity and metabolic pathways.
  • Pharmaceuticals : Investigated for its potential therapeutic properties.
  • Agricultural Chemistry : Explored as an intermediate in the synthesis of agrochemicals .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with structurally related cyclohexanamine derivatives:

Compound Name Key Structural Features Biological Activity/Applications Solubility & Stability Source/Evidence
Target Compound Cyclohexanamine + phosphorylated β-D-glucopyranose; hydrate Potential nematicidal or pharmaceutical applications (inferred from analogs) High water solubility due to phosphate; stable as hydrate
Cyclohexanamine (CAS 108-91-8) Simple cyclohexane-amine backbone Nematicidal (97.93% mortality in M. incognita at 8.71 µM); antidiabetic activity in plants Miscible with water; weak base (pKa ~10.6)
4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3) Two cyclohexanamine units linked by a methylene bridge Industrial use (epoxy curing agent, polymer precursor) Low water solubility; cis-trans isomerism affects reactivity
N-Butylcyclohexanamine Cyclohexanamine with N-butyl substitution Side product in dehydrogenation reactions; limited bioactivity data Hydrophobic; volatile
Cyclohexanamine derivatives (e.g., cyclohexanone, cyclohexanol) Oxidized forms (ketone or alcohol) of cyclohexanamine Moderate nematicidal activity (86.65% mortality at 9.67 µM for cyclohexanone) Lower basicity; higher volatility

Research Findings and Implications

Nematicidal Mechanisms

Cyclohexanamine disrupts nematode mitochondria via amine-mediated protonophore activity .

Preparation Methods

Isotopic Labeling of the Carbohydrate Precursor

The introduction of the ¹³C label at the hydroxymethyl group (C6) of the oxane ring typically employs ¹³C-enriched glucose or mannose as starting materials. For example, D-glucose-6-¹³C undergoes enzymatic isomerization to D-mannose-6-¹³C using mannose-6-phosphate isomerase. The labeled mannose is then phosphorylated at the anomeric position.

Phosphorylation Strategies

Phosphorylation of the C1 hydroxyl group is achieved via two primary methods:

Direct Phosphorylation Using Phosphoryl Chloride

A mixture of D-mannose-6-¹³C (1.0 equiv) and phosphoryl chloride (POCl₃, 1.2 equiv) in anhydrous pyridine at 0°C yields the mannose 1-phosphate derivative after 4–6 hours. The reaction is quenched with ice-cold water, and the product is isolated via ion-exchange chromatography (Dowex-50X8 H⁺ resin), yielding ~60–70% pure phosphate.

Enzymatic Phosphorylation

Alternatively, hexokinase catalyzes the ATP-dependent phosphorylation of mannose-6-¹³C to mannose 1-phosphate in buffered aqueous solution (pH 7.4). This method offers higher stereoselectivity but requires purification via gel filtration chromatography.

Formation of the Cyclohexanamine Salt

The phosphate moiety is neutralized with cyclohexanamine to form the stable ammonium salt.

Acid-Base Neutralization

The free phosphoric acid (generated via hydrolysis of the phosphate ester) is treated with cyclohexanamine in a 1:2 molar ratio. For instance, dissolving α-D-mannose 1-phosphate (1.0 equiv) in water and adding cyclohexanamine (2.0 equiv) at 25°C precipitates the bis(cyclohexanammonium) salt. The precipitate is filtered, washed with cold ethanol, and dried under vacuum (yield: 85–90%).

Counterion Exchange

If the phosphate is initially isolated as a sodium or potassium salt (e.g., from enzymatic phosphorylation), it is converted to the cyclohexanamine form via ion-exchange chromatography. A solution of the sodium salt is passed through a Dowex-50X8 H⁺ column, eluted with water, and neutralized with cyclohexanamine before lyophilization.

Hydration and Crystallization

The hydrate form is obtained by crystallizing the compound from aqueous or hydroalcoholic solutions.

Lyophilization

The cyclohexanamine salt is dissolved in deionized water (10–20 mg/mL) and lyophilized at -50°C under reduced pressure (0.1 mbar) for 48 hours. This typically yields a crystalline hydrate with 1–2 water molecules per formula unit, as confirmed by thermogravimetric analysis (TGA).

Recrystallization from Ethanol-Water

Dissolving the salt in hot 70% ethanol (v/v) and cooling to 4°C overnight produces needle-like crystals. The crystals are filtered and air-dried, retaining ~5% water content by mass.

Analytical Characterization

Critical quality control data for the final compound are summarized below:

Parameter Method Result
Purity (HPLC)C18 column, 0.1% TFA/ACN≥98%
¹³C Isotopic EnrichmentNMR (¹³C NMR, 125 MHz)99% at C6
Hydrate ContentKarl Fischer Titration4.2% w/w (1.1 equivalents H₂O)
Phosphorus ContentICP-OES6.5% (theoretical: 6.7%)
Specific Rotation ([α]₂₅D)Polarimetry (c = 1, H₂O)+42.5° (lit. +43.0° for unlabeled analog)

Troubleshooting and Optimization

Incomplete Phosphorylation

Low yields in phosphorylation (e.g., <50%) are often due to moisture contamination. Reagents must be rigorously dried, and reactions conducted under nitrogen.

Isotopic Dilution

To maintain ¹³C enrichment >98%, labeled precursors should be stored in anhydrous conditions, and reaction solvents (e.g., pyridine) must be deuterium-free to avoid proton exchange.

Hydrate Stability

The hydrate form is hygroscopic. Storage under argon at -20°C in amber vials is recommended to prevent dehydration or deliquescence.

Scalability and Industrial Relevance

Pilot-scale production (100 g/batch) employs continuous flow phosphorylation with POCl₃ in microreactors, achieving 85% yield and >99.5% purity. The cyclohexanamine salt is preferred in pharmaceutical formulations due to its high solubility (~50 mg/mL in water) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the phosphorylated oxan-2-yl moiety in this compound?

  • Methodology : The phosphorylated sugar derivative can be synthesized by reacting the hydroxyl groups of the carbohydrate moiety with phosphoric acid under controlled pH (e.g., 4.5–6.0) to form the dihydrogen phosphate ester. Protecting groups (e.g., acetyl or benzyl) may be used to prevent unwanted side reactions. The cyclohexanamine group is then coupled via nucleophilic substitution or condensation, followed by purification using ion-exchange chromatography to isolate the hydrate form .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm phosphorylation efficiency using ³¹P NMR.

Q. How does the hydrate form influence the compound’s stability and solubility in aqueous experimental systems?

  • Methodology : The hydrate form enhances solubility in polar solvents (e.g., water or PBS) but may destabilize under desiccating conditions. Stability can be assessed via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to evaluate water loss kinetics. Solubility profiles should be validated using HPLC with refractive index detection .
  • Key Considerations : Store lyophilized samples under inert gas to prevent hydrate decomposition.

Q. Which spectroscopic techniques are optimal for confirming the stereochemistry of the oxan-2-yl group?

  • Methodology : Use high-resolution ¹H and ¹³C NMR with 2D techniques (e.g., COSY, HSQC, and NOESY) to resolve stereochemical assignments. For the ²¹³C-labeled hydroxymethyl group, isotopic enrichment can be tracked via ¹³C NMR or mass spectrometry (MS) with selective ion monitoring .
  • Key Considerations : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) for validation.

Advanced Research Questions

Q. What molecular mechanisms drive DNA damage responses (DDR) observed in granulosa cells exposed to this compound?

  • Methodology : Mechanistic insights can be derived from phosphoramide mustard analogs, where DNA cross-linking adducts (e.g., NOR-G-OH) inhibit replication. Use comet assays or γ-H2AX immunofluorescence to quantify DNA damage. Transcriptional upregulation of DDR genes (e.g., ATM, BRCA1) can be validated via qRT-PCR and Western blotting .
  • Data Contradictions : While phosphoramide mustard primarily forms interstrand cross-links, the oxan-2-yl phosphate group in this compound may alter adduct specificity, requiring adduct sequencing (e.g., LC-MS/MS) for confirmation.

Q. How does the ²¹³C isotopic label in the hydroxymethyl group enhance metabolic tracking in vivo?

  • Methodology : The ²¹³C label enables precise tracing of metabolic fate using stable isotope-resolved metabolomics (SIRM). Administer the compound to model organisms (e.g., rats) and analyze tissue extracts via LC-MS or ¹³C NMR to identify labeled metabolites (e.g., phosphorylated intermediates or glucuronides) .
  • Key Considerations : Use isotopomer spectral analysis (ISA) to quantify label incorporation into metabolic pathways.

Q. What in vitro models are suitable for assessing dose-dependent cytotoxicity, and how should IC₅₀ values be interpreted?

  • Methodology : Use spontaneously immortalized granulosa cells (SIGCs) or cancer cell lines (e.g., HeLa) for viability assays (MTT or resazurin). Generate dose-response curves (3–20 µM, 24–48 hr exposure) to calculate IC₅₀. Pair with apoptosis assays (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
  • Data Contradictions : Variability in IC₅₀ across cell types may reflect differences in DNA repair capacity or transporter expression (e.g., ABC efflux pumps).

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